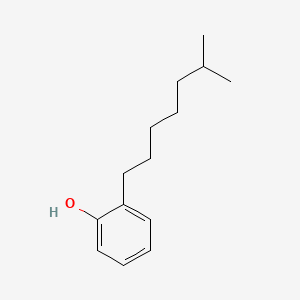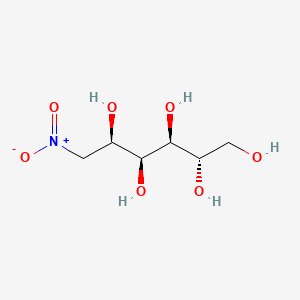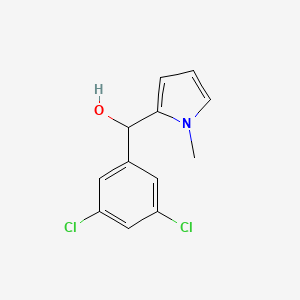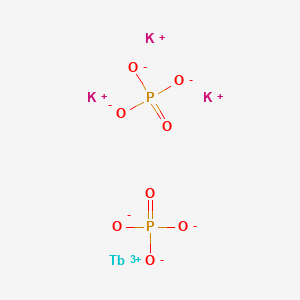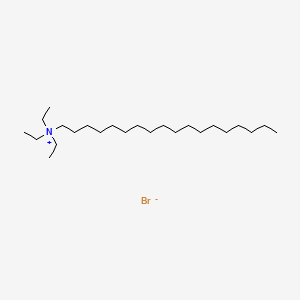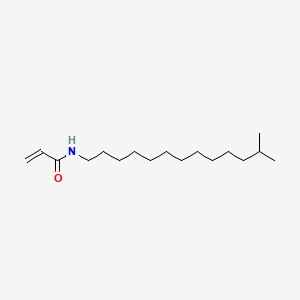
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is a heterocyclic compound with a purine base structure This compound is characterized by the presence of a hydroxyethylsulfanyl group at the 8th position and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one typically involves the reaction of purine derivatives with 2-mercaptoethanol. The reaction is catalyzed by acids or bases, depending on the desired reaction conditions. For instance, the reaction can be carried out in the presence of trimethylchlorosilane to facilitate the formation of the hydroxyethylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyethylsulfanyl group.
Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, iodine, and mercury(II) chloride are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated products.
Substitution: Various substituted purine derivatives.
科学的研究の応用
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. This compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects .
類似化合物との比較
Similar Compounds
8-(2-Methylprop-2-enylsulfanyl)quinoline: Similar in structure but with a quinoline base.
2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole: Contains a hydroxyethylsulfanyl group but with an imidazole base.
4-[Bis(2-hydroxyethylsulfanyl)methyl]pyrazoles: Similar functional groups but with a pyrazole base.
Uniqueness
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is unique due to its purine base structure, which is a key component of nucleic acids. This makes it particularly interesting for research in genetics and molecular biology.
特性
CAS番号 |
6278-98-4 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
8-(2-hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O2S/c1-4-9-6-5(7(14)10-4)11-8(12-6)15-3-2-13/h13H,2-3H2,1H3,(H2,9,10,11,12,14) |
InChIキー |
UFOHBUIUBZVDKC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



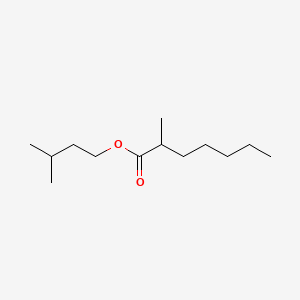
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
